molecular formula C9H15O4- B14394666 (2S)-2-(Ethoxycarbonyl)-2-methylpentanoate CAS No. 88253-99-0

(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate

Cat. No.: B14394666
CAS No.: 88253-99-0
M. Wt: 187.21 g/mol
InChI Key: WLWIJQXZQVATKU-VIFPVBQESA-M
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Description

(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties and its role as an intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S)-2-(Ethoxycarbonyl)-2-methylpentanoate typically involves the esterification of (2S)-2-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high optical purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Sodium ethoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: (2S)-2-methylpentanoic acid.

    Reduction: (2S)-2-methylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Ethoxycarbonyl)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
  • (2S)-2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Uniqueness

(2S)-2-(Ethoxycarbonyl)-2-methylpentanoate is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group. This configuration imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

88253-99-0

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

(2S)-2-ethoxycarbonyl-2-methylpentanoate

InChI

InChI=1S/C9H16O4/c1-4-6-9(3,7(10)11)8(12)13-5-2/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m0/s1

InChI Key

WLWIJQXZQVATKU-VIFPVBQESA-M

Isomeric SMILES

CCC[C@@](C)(C(=O)[O-])C(=O)OCC

Canonical SMILES

CCCC(C)(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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